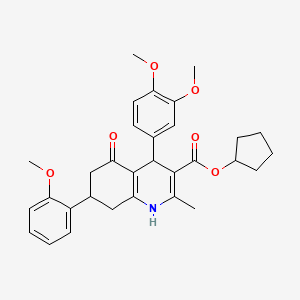

Cyclopentyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclopentyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a cyclohexenone ring. The molecule is substituted with methoxy groups at distinct positions (3,4-dimethoxyphenyl at position 4 and 2-methoxyphenyl at position 7), a methyl group at position 2, and a cyclopentyl ester at position 2.

The compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, which is known for diverse pharmacological activities, including calcium channel modulation, antioxidant, and antimicrobial effects . However, its specific biological profile remains understudied compared to structurally related analogs.

Properties

Molecular Formula |

C31H35NO6 |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

cyclopentyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C31H35NO6/c1-18-28(31(34)38-21-9-5-6-10-21)29(19-13-14-26(36-3)27(17-19)37-4)30-23(32-18)15-20(16-24(30)33)22-11-7-8-12-25(22)35-2/h7-8,11-14,17,20-21,29,32H,5-6,9-10,15-16H2,1-4H3 |

InChI Key |

UKSMJHBMHGVBEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC)C(=O)OC5CCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3,4-dimethoxybenzaldehyde and 2-methoxybenzaldehyde, which are then subjected to a series of condensation and cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Cyclopentyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related hexahydroquinoline derivatives, focusing on substituent effects, synthetic pathways, crystallographic data, and biological implications.

Structural Analogues and Substituent Effects

Key Observations :

- Methoxy vs. Hydroxy Substituents : Methoxy groups in the target compound improve lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., CAS 299944-94-8), which may favor passive diffusion across biological barriers .

Crystallographic and Conformational Analysis

- Target Compound: No crystallographic data is available in the provided evidence. However, analogs like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () exhibit a twisted boat conformation in the dihydropyridine ring and a chair-like cyclohexenone ring. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, forming infinite chains along the c-axis .

- Comparison: The absence of a hydroxyl group in the target compound (vs.

Biological Activity

Cyclopentyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the hexahydroquinoline family and features multiple aromatic substituents. Its molecular formula is with a molecular weight of approximately 517.62 g/mol. The presence of methoxy groups and a cyclopentyl moiety contributes to its unique properties and biological activities.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that analogs with the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold demonstrate strong radical scavenging activities and reduce reactive oxygen species (ROS) levels in cellular models . The antioxidant effects are critical as they may underlie protective mechanisms against oxidative stress-related diseases.

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibiting this enzyme can lead to reduced melanin production, which is desirable in cosmetic applications. Compounds structurally related to this compound have shown potent inhibitory effects on tyrosinase activity in vitro. For example, certain derivatives exhibited IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor .

3. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been suggested through studies on related compounds that exhibit inhibition of inflammatory mediators in various models. For instance, structural analogs have demonstrated the ability to reduce inflammation markers and improve conditions such as arthritis . This suggests a possible therapeutic application for inflammatory diseases.

The mechanisms through which this compound exerts its biological activities are still being elucidated. However, several studies indicate:

- Competitive Inhibition : Some derivatives act as competitive inhibitors of tyrosinase by binding to the active site of the enzyme .

- Antioxidant Mechanisms : The reduction of ROS and modulation of antioxidant enzyme activities suggest that these compounds may enhance cellular defense systems against oxidative damage .

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various derivatives on mushroom tyrosinase activity. The results showed that certain analogs had IC50 values as low as 1.03 µM compared to kojic acid's 25.26 µM . This highlights the potential for developing new skin-whitening agents based on this scaffold.

Case Study 2: Anti-inflammatory Activity

In an experimental model of adjuvant-induced arthritis, related compounds exhibited significant inhibition of inflammatory responses compared to standard anti-inflammatory drugs like indomethacin . This suggests that similar compounds may be beneficial in treating chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.